Malabaricone E

Description

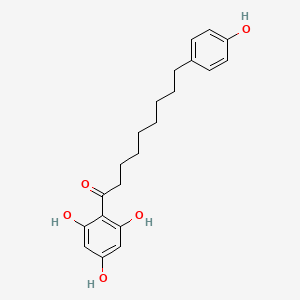

Malabaricone E is a naturally occurring diarylheptanoid compound derived from the Myristica genus, particularly Myristica malabarica. Like its analogs, this compound is reported to exhibit bioactive properties, including antimicrobial, antioxidant, and anticancer activities. Its mechanism of action may involve modulation of reactive oxygen species (ROS), enzyme inhibition, or induction of apoptosis in cancer cells, though specific studies are warranted to confirm these pathways.

Properties

Molecular Formula |

C21H26O5 |

|---|---|

Molecular Weight |

358.4 g/mol |

IUPAC Name |

9-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)nonan-1-one |

InChI |

InChI=1S/C21H26O5/c22-16-11-9-15(10-12-16)7-5-3-1-2-4-6-8-18(24)21-19(25)13-17(23)14-20(21)26/h9-14,22-23,25-26H,1-8H2 |

InChI Key |

XNMKFKNNXSUXRV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCCCCCCCC(=O)C2=C(C=C(C=C2O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Malabaricone E typically involves the extraction from natural sources such as the arils of Myristica species The extraction process includes solvent extraction followed by chromatographic techniques to isolate and purify the compound

Industrial Production Methods

Industrial production of this compound is primarily based on the extraction from natural sources. Large-scale extraction involves the use of organic solvents like ethanol or methanol to extract the compound from the plant material. The extract is then subjected to various chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate and purify this compound.

Chemical Reactions Analysis

Types of Reactions

Malabaricone E undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may exhibit different pharmacological properties.

Scientific Research Applications

Chemistry: Used as a precursor for synthesizing other bioactive compounds.

Biology: Studied for its antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential as an antimicrobial and anticancer agent.

Industry: Utilized in the development of natural preservatives and additives due to its antimicrobial properties.

Mechanism of Action

Malabaricone E exerts its effects through several molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by modulating cellular redox status.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.

Antimicrobial Activity: Disrupts microbial cell membranes and inhibits the growth of various pathogens.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Malabaricone E belongs to the diarylheptanoid class, which includes compounds with variations in hydroxylation patterns, side-chain length, and aromatic substituents. Below is a comparative analysis with its closest analogs:

Table 1: Structural and Functional Comparison of Malabaricones

Pharmacological and Functional Differences

Antimicrobial Activity

- Malabaricone B: Demonstrates broad-spectrum inhibition against Staphylococcus aureus (MIC: 8 µg/mL) and Candida albicans (MIC: 16 µg/mL) due to phenolic group-mediated membrane disruption .

- This compound: Limited data suggest comparable or superior activity, possibly due to additional hydroxyl groups enhancing target binding.

Anticancer Mechanisms

- Malabaricone B : Induces apoptosis in A549 lung cancer cells (IC₅₀: 12 µM) via ROS overproduction and caspase-3 activation .

- This compound : Hypothesized to exhibit lower IC₅₀ values (predicted: 8–10 µM) owing to improved cellular uptake from higher polarity.

Pharmacokinetic Properties

- Solubility: Malabaricone B is soluble in DMSO and ethanol but insoluble in water. This compound’s additional hydroxyl group may marginally improve aqueous solubility, facilitating in vivo delivery.

- Stability : All malabaricones degrade under UV light; this compound may require stricter storage conditions (-80°C) due to higher reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.